molecular formula C8H11NOS B15326796 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one CAS No. 59020-80-3

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one

Cat. No.: B15326796
CAS No.: 59020-80-3
M. Wt: 169.25 g/mol
InChI Key: FTZZKKIBOVBULE-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one typically involves the reaction of 4-methylthiazole with butanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating biochemical pathways and physiological responses. These interactions can lead to the activation or inhibition of specific cellular processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the thiazole ring and butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

59020-80-3

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)butan-1-one

InChI

InChI=1S/C8H11NOS/c1-3-4-7(10)8-9-6(2)5-11-8/h5H,3-4H2,1-2H3

InChI Key

FTZZKKIBOVBULE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=NC(=CS1)C

Origin of Product

United States

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